Octanoic acid, but-3-yn-2-yl ester

Description

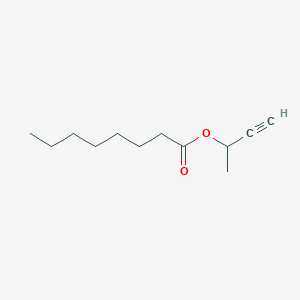

Octanoic acid, but-3-yn-2-yl ester (C₁₂H₁₈O₂; molecular weight: 194.27 g/mol) is an ester derived from octanoic acid (a medium-chain fatty acid) and but-3-yn-2-ol (a propargyl alcohol). This compound features an alkyne group (C≡C) in its alcohol moiety, distinguishing it from more common esters like ethyl or methyl octanoate.

Properties

CAS No. |

215544-17-5 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

but-3-yn-2-yl octanoate |

InChI |

InChI=1S/C12H20O2/c1-4-6-7-8-9-10-12(13)14-11(3)5-2/h2,11H,4,6-10H2,1,3H3 |

InChI Key |

JGTVWNZUWKACIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC(C)C#C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Octanoyl chloride reacts with but-3-yn-2-ol via nucleophilic acyl substitution. A base, such as triethylamine (NEt₃) or pyridine, is typically added to neutralize HCl, driving the reaction to completion. Catalytic 4-dimethylaminopyridine (DMAP) may enhance reaction rates by activating the acyl chloride.

Example Procedure

- Octanoyl Chloride Preparation : Octanoic acid (1.1 mmol) is treated with thionyl chloride (SOCl₂) under reflux to generate octanoyl chloride.

- Esterification : But-3-yn-2-ol (1.5 mmol) is added to octanoyl chloride in dichloromethane (DCM) with NEt₃ (2 mmol) and DMAP (10 mol%) at 0–25°C.

- Workup : The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via distillation or chromatography.

Challenges : But-3-yn-2-ol’s propargyl group introduces steric and electronic constraints, potentially necessitating extended reaction times or elevated temperatures.

Visible Light-Promoted Oxidative Cross-Coupling

Recent advances in photochemistry enable metal-free ester synthesis using visible light. Trichloroisocyanuric acid (TCCA) serves as an oxidative agent, converting alcohols directly to esters under mild conditions.

Photocatalytic Methodology

This method bypasses acid chloride intermediates by leveraging in situ acyl chloride formation. Octanoic acid and but-3-yn-2-ol are irradiated with visible light in the presence of TCCA, yielding the target ester through oxidative coupling.

Optimized Protocol

- Reaction Setup : Octanoic acid (1.1 mmol) and TCCA (1.5 mmol) are dissolved in DCM (2 mL).

- Irradiation : The mixture is exposed to a blue LED (450 nm) or sunlight for 1–2 hours, generating octanoyl chloride.

- Alcohol Addition : But-3-yn-2-ol (1.5 mmol), NEt₃ (2 mmol), and DMAP (10 mol%) are introduced, stirring for 2–4 hours at room temperature.

- Isolation : The product is extracted, dried, and purified.

Advantages :

- Avoids stoichiometric acid activators.

- Compatible with light-sensitive substrates.

- Yields up to 67% for analogous esters.

Alternative Synthetic Routes

Transesterification

Methyl octanoate can undergo transesterification with but-3-yn-2-ol using acidic (H₂SO₄) or enzymatic catalysts. However, propargyl alcohols’ low nucleophilicity often necessitates high temperatures (80–120°C) and prolonged reaction times.

Metal-Catalyzed Dehydrogenative Coupling

Palladium or ruthenium catalysts facilitate direct coupling of octanoic acid and but-3-yn-2-ol via dehydrogenation. For example, Pd/C (5 mol%) in toluene at 110°C under inert atmosphere achieves moderate yields (40–50%) for similar esters.

Comparative Analysis of Methods

Structural and Mechanistic Considerations

The but-3-yn-2-yl group’s alkyne moiety imposes unique reactivity:

- Steric Hindrance : The propargyl alcohol’s linear structure may slow nucleophilic attack on the acyl carbon.

- Acidity : The sp-hybridized carbon’s acidity (pKa ~25) necessitates mild bases to avoid deprotonation side reactions.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, but-3-yn-2-yl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield octanoic acid and but-3-yn-2-ol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Reduction: Hydrogenation reactions typically require hydrogen gas and a metal catalyst such as Pd/C.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.

Major Products Formed

Scientific Research Applications

Octanoic acid, but-3-yn-2-yl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which octanoic acid, but-3-yn-2-yl ester exerts its effects depends on the specific reaction or application. For example:

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of octanoic acid, but-3-yn-2-yl ester with structurally related esters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₈O₂ | 194.27 | Not specified | Alkyne (C≡C), ester | High reactivity due to alkyne moiety |

| Octanoic acid, ethyl ester | C₁₀H₂₀O₂ | 172.26 | 106-32-1 | Ester | Common in food aromas; low reactivity |

| Octanoic acid, methyl ester | C₉H₁₈O₂ | 158.24 | 111-11-5 | Ester | Volatile; used in biodiesel |

| Octanoic acid, phenethyl ester | C₁₆H₂₄O₂ | 248.36 | 5457-70-5 | Aromatic (phenyl), ester | Floral/fruity aroma; used in perfumery |

| Octanoic acid, trimethylsilyl ester | C₁₁H₂₄O₂Si | 216.39 | 55494-06-9 | Silyl ether, ester | Used in derivatization for GC-MS analysis |

Key Observations :

- The alkyne group in but-3-yn-2-yl ester may confer unique reactivity (e.g., participation in click chemistry or polymerization) compared to saturated esters like ethyl or methyl octanoate .

- Phenethyl and trimethylsilyl esters serve niche roles in perfumery and analytical chemistry, respectively .

Octanoic Acid, Ethyl Ester

- Occurrence : Dominant in fermented beverages (e.g., strawberry wine, sour beer) and dairy products, contributing to flavors with relative abundances up to 9.5% in mango ripening studies .

- Applications : Food flavoring, antifungal/insecticidal agents , and fragrance enhancers.

Octanoic Acid, Methyl Ester

- Occurrence: Detected in pineapple varieties (Tainong No.4: 142.25 μg/kg) .

- Applications : Biodiesel production, flavor additives.

Octanoic Acid, Phenethyl Ester

This compound

- Applications: No direct industrial applications are reported.

Research Findings and Industrial Relevance

- Ethyl Octanoate: In sour beer fermentation, its concentration correlates with yeast strain and precursor availability (octanoic acid + ethanol) . Acts as a biomarker for fruit maturity, e.g., in mangoes, where its content peaks during ripening .

- But-3-yn-2-yl Ester: Limited data exist, but its structural analogs (e.g., propargyl esters) are used in click chemistry for bioconjugation .

Q & A

Basic Research Questions

Q. What are the optimal enzymatic conditions for synthesizing octanoic acid esters, and how do lipase selections influence reaction efficiency?

- Methodological Answer : Lipase-catalyzed esterification is a common synthesis route. For example, isoamyl octanoate production was optimized using lipases (e.g., AYS, palatase) under 30°C, pH 6.0, and 24-hour incubation. AYS lipase demonstrated the highest activity and ester yield due to its superior substrate affinity and resistance to hydrolysis . Researchers should screen lipases for catalytic efficiency and monitor alcohol consumption via GC-MS to validate reaction progress.

Q. How should octanoic acid esters be stored to maintain chemical stability during experiments?

- Methodological Answer : Esters like 3-hydroxy octanoic acid methyl ester are stored at -20°C in airtight containers to prevent degradation. Solubility in chloroform, ethanol, or ether allows stock solutions to be prepared for controlled experimental use. Stability tests under varying temperatures and humidity levels are recommended to confirm shelf life .

Q. What analytical techniques are essential for confirming the purity and structural integrity of octanoic acid esters?

- Methodological Answer : High-purity (>98%) esters require validation via:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To quantify ester content and detect volatile byproducts.

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the ester bond and alkyne group in but-3-yn-2-yl derivatives.

- Certificate of Analysis (COA) : Batch-specific data on purity and solvent residues should be cross-referenced .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in lipase-catalyzed esterification data, such as substrate inhibition or enzyme deactivation?

- Methodological Answer : Time-course kinetic studies (e.g., measuring ester formation, octanoic acid release, and alcohol consumption simultaneously) can identify rate-limiting steps. For instance, AYS lipase showed linear kinetics in isoamyl octanoate synthesis, while palatase exhibited substrate inhibition at high alcohol concentrations. Michaelis-Menten parameters (Km, Vmax) should be calculated to optimize enzyme-substrate ratios .

Q. What mechanistic insights can spectroscopic methods provide about the reactivity of the but-3-yn-2-yl group in ester derivatives?

- Methodological Answer : The triple bond in but-3-yn-2-yl esters may influence electrophilicity and enzyme binding. Fourier-Transform Infrared Spectroscopy (FTIR) can track alkyne-specific peaks (~2100 cm⁻¹), while X-ray crystallography or molecular docking studies can reveal steric effects on lipase active sites. Comparative studies with saturated analogs (e.g., but-2-en-2-yl esters) are advised to isolate electronic vs. steric contributions .

Q. How do pH and temperature gradients affect the enzymatic degradation pathways of octanoic acid esters in complex matrices?

- Methodological Answer : Accelerated stability studies under controlled conditions (e.g., 4–40°C, pH 4–8) can map degradation products. For example, lipase-mediated hydrolysis of isoamyl octanoate at pH <5 releases octanoic acid, while alkaline conditions favor ester saponification. High-performance liquid chromatography (HPLC) with UV detection is critical for quantifying degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.